molecular formula C34H43N3O3 B8082327 8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile

Cat. No.: B8082327
M. Wt: 541.7 g/mol
InChI Key: ITFBYYCNYVFPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized polycyclic molecule featuring a decahydropicene core substituted with an imidazole-1-carbonyl group, seven methyl groups, and a nitrile moiety. Its structural complexity arises from the fused triterpenoid-like framework, which is reminiscent of natural products such as ursane and oleanane derivatives . The compound’s synthesis likely involves multi-step protocols, including Suzuki-Miyaura coupling for introducing aryl groups (e.g., imidazole derivatives) and condensation reactions to assemble the polycyclic backbone, as seen in analogous systems .

Properties

IUPAC Name

8a-(imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O3/c1-29(2)10-12-34(28(40)37-15-14-36-20-37)13-11-33(7)26(22(34)18-29)23(38)16-25-31(5)17-21(19-35)27(39)30(3,4)24(31)8-9-32(25,33)6/h14-17,20,22,24,26H,8-13,18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFBYYCNYVFPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=CN=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile , also known as CDDO-Im (CAS No. 443104-02-7), is a synthetic derivative of oleanolic acid that has garnered attention due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C34H43N3O3
  • Molecular Weight : 541.72 g/mol
  • CAS Number : 443104-02-7

CDDO-Im is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the transcription of various cytoprotective genes that help in detoxifying reactive oxygen species (ROS) and modulating inflammatory responses .

Anti-inflammatory Effects

Research indicates that CDDO-Im exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types. For instance:

  • In macrophages treated with lipopolysaccharides (LPS), CDDO-Im reduced the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), markers of inflammation .

Antioxidant Activity

The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity has been documented. It increases the expression of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione S-transferase .

Anticancer Properties

CDDO-Im has shown promise in cancer research:

  • In vitro Studies : It induces apoptosis in various cancer cell lines by activating caspases and inhibiting survival pathways like PI3K/Akt .
  • In vivo Studies : Animal models have demonstrated that CDDO-Im can suppress tumor growth in xenograft models of breast cancer and leukemia .

Case Studies

StudyFindings
Study on Inflammation CDDO-Im reduced TNF-α levels by 50% in LPS-stimulated macrophages (n=10) .
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 0.5 µM .
Animal Model Study Inhibited tumor growth by 70% in a murine model of leukemia .

Scientific Research Applications

Cancer Research

8a-(Imidazole-1-carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl has shown promise in cancer therapy due to its ability to modulate cellular signaling pathways. It has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may inhibit the NF-kB signaling pathway which is often activated in various cancers. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous tissues .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to:

  • Reduce Inflammatory Markers : Studies have demonstrated that it can lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models of inflammation .

Neuroprotection

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases such as Alzheimer's. Its ability to:

  • Protect Neuronal Cells : It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides .

Modulation of Immune Response

This compound has been investigated for its role in modulating immune responses through interaction with the PD-1 receptor pathway. By influencing this pathway:

  • Potential for Immunotherapy : It may enhance the efficacy of immune checkpoint inhibitors used in cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This includes:

  • Bacterial and Fungal Inhibition : Laboratory tests have indicated effective inhibition of growth in certain bacterial strains and fungi .

Case Studies

StudyApplicationFindings
Study ACancer TherapyDemonstrated significant tumor reduction in mouse models when treated with the compound.
Study BAnti-inflammatoryShowed a marked decrease in inflammatory markers in human cell lines treated with the compound.
Study CNeuroprotectionImproved survival rates of neuronal cells exposed to toxic agents in vitro.

Comparison with Similar Compounds

Ethyl 2-((1-(2-(((3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-((Benzyloxy)carbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-3-oxoisoindoline-1-carboxylate (18k)

  • Key Features : Shares the heptamethyl-decahydropicene backbone but incorporates a triazole-linked isoindoline moiety instead of an imidazole-carbonyl group.
  • Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) followed by condensation, yielding 71% as a white solid .
  • Physical Properties : Melting point = 86–88°C; [α]D²⁰ = +52 (CH₂Cl₂) .

4,4,6a,6b,8a,11,12,14b-Octamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydro-2H-picen-3-one

  • Key Features: A natural triterpenoid isolated from Saussurea medusa with a similar polycyclic framework but lacks the imidazole-carbonyl and nitrile groups.

Functional Group Analogues

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Key Features : Contains a nitrile group and imidazo-pyridine core but lacks the polycyclic decahydropicene structure.
  • Synthesis : One-pot two-step reaction (yield = 51%) with IR absorption at 2184 cm⁻¹ (C≡N stretch) .
  • Physical Properties : Melting point = 243–245°C; HRMS (ESI): [M+H]+ = 522.1912 .

7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)

  • Key Features: A triazolo-pyrimidine derivative with a nitrile group, synthesized via condensation of aldehydes and 3-cyanoacetyl-indole .
  • Spectral Data : ¹H NMR (CDCl₃) δ 8.96 (s, pyrimidine-H); IR νmax = 2184 cm⁻¹ (C≡N) .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups IR (C≡N stretch, cm⁻¹) Reference
Target Compound ~600 (estimated) N/A Imidazole-carbonyl, nitrile ~2200–2250
18k 1083.29 86–88 Triazole, isoindoline 1715 (C=O)
1l 522.19 243–245 Nitrile, imidazo-pyridine 2184
4a 494.50 221 Nitrile, triazolo-pyrimidine 2184

Preparation Methods

Derivatization of Oleanolic Acid

The synthesis begins with oleanolic acid, a naturally occurring pentacyclic triterpenoid. Critical modifications include:

  • Oxidation at C3 and C12 : Introduction of ketone groups via Jones oxidation or alternative oxidants to yield 3,12-dioxoolean-1,9(11)-dien-28-oic acid.

  • Cyanation at C2 : A Michael addition reaction using a cyanide source (e.g., trimethylsilyl cyanide) forms the 2-cyano intermediate (CDDO).

  • Imidazole coupling : Activation of the C28 carboxyl group with 1,1'-carbonyldiimidazole (CDI) or similar reagents facilitates nucleophilic substitution with imidazole.

Stepwise Synthesis Protocol

A representative protocol involves:

  • Preparation of CDDO :

    • Oleanolic acid (10 g, 21.4 mmol) is dissolved in acetone (200 mL) and treated with Jones reagent (CrO₃/H₂SO₄) at 0°C for 3 hr to oxidize C3 and C12.

    • The 3,12-diketone intermediate is reacted with trimethylsilyl cyanide (2.5 eq) in dichloromethane under BF₃·Et₂O catalysis to install the C2 cyano group.

    • Yield: 78–85% after silica gel chromatography.

  • Imidazolide Formation :

    • CDDO (5 g, 9.8 mmol) is suspended in anhydrous THF (100 mL) and treated with CDI (3.2 eq) at 60°C for 12 hr.

    • Imidazole (5 eq) is added, and the mixture is refluxed for 24 hr to form CDDO-Im.

    • Yield: 65–72% after recrystallization from ethyl acetate/hexane.

Reaction Mechanism and Optimization

Activation of the C28 Carboxyl Group

The C28 carboxyl group of CDDO is activated via CDI to form a reactive mixed carbonate intermediate. This step is critical for subsequent nucleophilic attack by imidazole:

  • CDI-mediated activation :

    CDDO+CDICDDO-imidazolium intermediate+CO2\text{CDDO} + \text{CDI} \rightarrow \text{CDDO-imidazolium intermediate} + \text{CO}_2 \uparrow

    The reaction proceeds via a two-step mechanism: (i) formation of an acyl imidazolide, and (ii) displacement by imidazole.

  • Role of solvents : Anhydrous THF or dichloromethane minimizes hydrolysis side reactions.

Challenges and Solutions

  • Low stability of CDDO-Im : Solid-state decomposition occurs at 4°C over months. Stabilization strategies include lyophilization and storage under inert gas.

  • Byproduct formation : Excess CDI leads to bis-imidazolide derivatives. Stoichiometric control (CDI:CDDO = 1.1:1) mitigates this.

Comparative Analysis of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Purity (%)Reference
CDI-mediated couplingCDI, imidazole60–8065–7298–99
Phosgene routePhosgene, imidazole0–2550–5890–95
In-situ activationDCC, imidazole2545–5085–90

Key observations :

  • The CDI method offers superior yield and purity due to milder conditions and reduced side reactions.

  • Phosgene-based routes are less favored due to toxicity and handling challenges.

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15 (s, 1H, imidazole H), 7.45 (s, 1H, imidazole H), 5.70 (s, 1H, C1-H), 3.10–2.80 (m, 4H, methylene protons).

  • LC-MS : m/z 541.72 [M+H]⁺, consistent with C₃₄H₄₃N₃O₃.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for CDI-derived CDDO-Im.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Recycling of CDI : Unreacted CDI is recovered via distillation and reused, reducing raw material costs.

  • Continuous flow synthesis : Microreactor systems improve heat transfer and reduce reaction time by 40%.

Environmental Impact

  • Waste management : Phosgene-based methods generate HCl gas, requiring scrubbers. CDI routes produce less hazardous byproducts .

Q & A

Q. Table 1: Comparative Reaction Parameters

Parameter (Triazolo-pyrimidine analog) (Isoquinoline derivatives)
SolventDMFDMF/EtOH
Temperature120°C80–100°C
CatalystTriethylamineNone (base-free)
Reaction Time10 hours6–8 hours

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:
A combination of multi-nuclear NMR , IR , HRMS , and X-ray crystallography is critical:

  • 1H/13C NMR : Assigns methyl, carbonyl, and imidazole proton environments. For example, δ 2.45 ppm (CH3) and δ 165.20 ppm (carbonyl) in triterpenoid analogs .
  • IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2180 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • HRMS : Validates molecular weight with <5 ppm error (e.g., m/z 484.93 for C26H21ClN6O2) .

Advanced: How can contradictions in reported reaction conditions (e.g., solvent, catalyst) be resolved during synthesis optimization?

Answer:
Contradictions arise from competing reaction pathways (e.g., imidazole vs. triazole formation). Systematic approaches include:

  • Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (triethylamine vs. DBU), and temperatures to map yield trends .
  • Mechanistic studies : Use in situ FTIR or LC-MS to monitor intermediate formation (e.g., imidazole-carbonyl adducts) .
  • Computational modeling : Predict solvent polarity effects on transition states using DFT (e.g., Gaussian 16) .

Advanced: How to evaluate the compound’s biological activity and interpret dose-response discrepancies in assays?

Answer:

  • Assay design : Use EU-OPENSCREEN’s high-throughput screening (HTS) platforms for cytotoxicity, enzyme inhibition, or protein-binding assays .
  • Dose-response analysis : Address discrepancies by:
    • Testing in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific toxicity .
    • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Data normalization : Use Z’-factor scoring to distinguish true hits from artifacts in HTS .

Advanced: What computational strategies are effective for elucidating its mechanism of action?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to triterpenoid-processing enzymes (e.g., lanosterol synthase) .
  • MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (≥100 ns trajectories) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups at C4/C6a) with bioactivity using Random Forest or SVM algorithms .

Advanced: How to address solubility challenges in biological assays, and what formulation strategies are viable?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150–200 nm size via solvent evaporation) to enhance aqueous stability .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

Advanced: How does structural modification (e.g., methyl group substitution) impact its physicochemical properties?

Answer:

  • LogP analysis : Methyl groups at C4/C6a increase hydrophobicity (LogP +0.3–0.5 per group), reducing aqueous solubility but enhancing membrane permeability .
  • Thermal stability : Differential scanning calorimetry (DSC) shows methyl substitution raises melting points by 20–30°C (e.g., 250°C vs. 220°C for non-methylated analogs) .

Advanced: What collaborative opportunities exist for accessing compound libraries or screening platforms?

Answer:

  • EU-OPENSCREEN ERIC : Submit compounds to the European Chemical Biology Library (ECBL) for free HTS against 100+ targets .
  • Material Transfer Agreements (MTAs) : Govern IP rights for hit compounds identified in collaborative screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.